N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide
Description
N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfinyl group, an ethylphenyl group, and a trifluoromethanesulfonamide group
Properties
CAS No. |
62677-39-8 |
|---|---|
Molecular Formula |
C15H14F3NO3S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-(benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H14F3NO3S2/c1-2-11-10-13(23(20)12-6-4-3-5-7-12)8-9-14(11)19-24(21,22)15(16,17)18/h3-10,19H,2H2,1H3 |
InChI Key |
HKGYRKQGBNTDTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzenesulfinyl Chloride: This step involves the reaction of benzenesulfonyl chloride with a reducing agent such as sodium sulfite to form benzenesulfinyl chloride.
Introduction of the Ethylphenyl Group: The benzenesulfinyl chloride is then reacted with an ethylphenyl derivative under controlled conditions to introduce the ethylphenyl group.
Formation of Trifluoromethanesulfonamide: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonamide under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: Reduction reactions can convert the benzenesulfinyl group back to benzenesulfonyl chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethanesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfonyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide group and have similar inhibitory effects on enzymes like carbonic anhydrase.
Trifluoromethanesulfonamide Derivatives: Compounds with the trifluoromethanesulfonamide group exhibit similar chemical reactivity and applications in organic synthesis.
Uniqueness
N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .
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